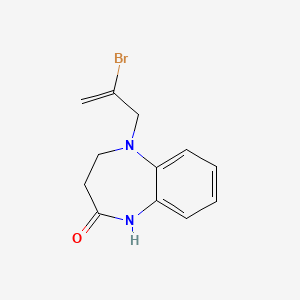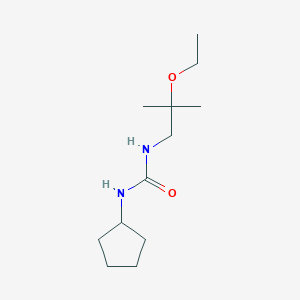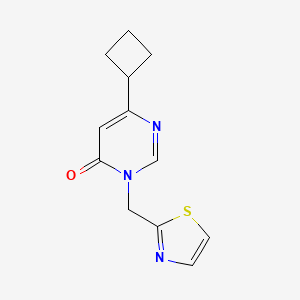![molecular formula C17H20N6 B7632083 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various biomedical fields. The compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of NF-kappaB, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer and anti-inflammatory activity. However, the compound also has some limitations for lab experiments. It is relatively unstable in solution and has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole. One area of research is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another area of research is to explore the potential use of the compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-(5-methylpyrimidin-2-yl)piperazine with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using column chromatography.
Scientific Research Applications
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole has been extensively studied for its potential applications in various biomedical fields. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that the compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-13-10-18-17(19-11-13)23-8-6-22(7-9-23)12-16-20-14-4-2-3-5-15(14)21-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWDQOJXYFCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)